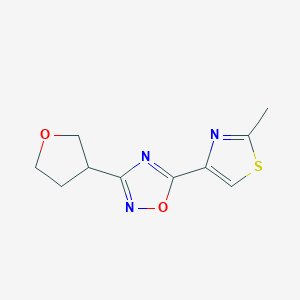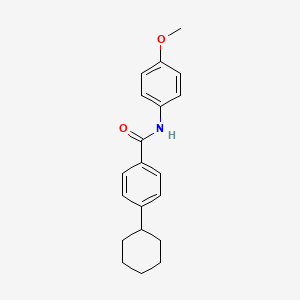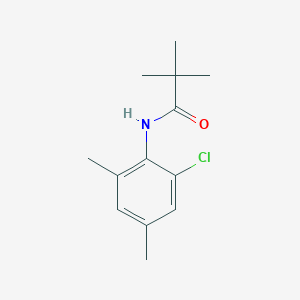![molecular formula C19H21N5OS B5663423 2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5663423.png)
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Synthesis Methods : Various synthesis methods have been reported for similar compounds. For instance, novel derivatives of similar compounds have been synthesized using carbodiimide condensation catalysis, a convenient and fast method (Yu et al., 2014). Another method involves reacting specific imidazole derivatives with chloroacetamide compounds (Duran & Demirayak, 2012).
Molecular Structure Analysis
- Molecular Conformation : Different molecular conformations are observed in such compounds. For example, in a study, the molecules of a similar compound were linked by hydrogen bonds to form centrosymmetric aggregates (Narayana et al., 2016).
Chemical Reactions and Properties
- Reactivity and Interactions : These compounds often exhibit specific reactivity patterns and interactions. For instance, in some cases, the compounds are found to have moderate herbicidal and fungicidal activities (Hu Jingqian et al., 2016).
Physical Properties Analysis
- Solubility and Stability : The solubility and stability of such compounds vary and are influenced by their molecular structure. Specific derivatives have been found to exhibit improved aqueous solubility (Shukla et al., 2012).
Chemical Properties Analysis
- pKa Values : The acidity constants of acetamide derivatives are determined via spectroscopic studies, indicating the first protonation occurs on the nitrogen at the imidazole ring (Duran & Canbaz, 2013).
- Anticancer Activities : Some derivatives have been studied for their anticancer activities, showing reasonable activity against various cancer types (Duran & Demirayak, 2012).
Propiedades
IUPAC Name |
2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-4-15-7-5-6-8-17(15)20-18(25)12-26-19-21-22-23-24(19)16-10-9-13(2)14(3)11-16/h5-11H,4,12H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIYHOVSJJJXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [(6-amino-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5663353.png)
![N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5663357.png)


![(5-chloro-2-methoxyphenyl)[(isoxazol-3-ylmethyl)(methyl)amino]acetic acid](/img/structure/B5663379.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5663384.png)

![N-[(2-methyl-1-benzofuran-5-yl)carbonyl]-N-(3-pyridinylmethyl)-beta-alanine](/img/structure/B5663397.png)
![N-cyclopropyl-4-methoxy-3-{[1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5663419.png)


![8-(5-methoxy-2-furoyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5663431.png)